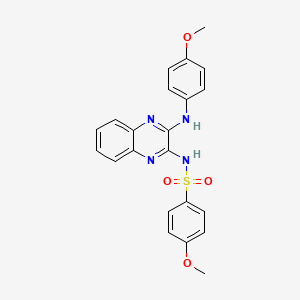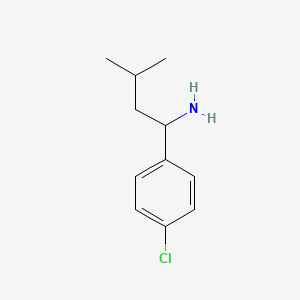![molecular formula C18H15ClN2O3 B2546003 2-(4-クロロフェニル)-5-メチル-3-フェニルジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオン CAS No. 1005161-06-7](/img/structure/B2546003.png)
2-(4-クロロフェニル)-5-メチル-3-フェニルジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、問題の化合物を含むトリアゾールおよびピラゾール誘導体のシリーズを合成しました . これらのうち、化合物12e、12f、および12kは、それぞれ4.8、5.1、および4.0μg/mlのMIC値で、微生物株に対して有意な増殖阻害活性を示しました。
- 同じ化合物は、DPPHフリーラジカル捕捉アッセイを使用して、その抗酸化活性を評価されました。 これらの化合物は、標準的な抗酸化剤と比較して、顕著な抗酸化特性を示しました .
- グラム陽性S.の触媒ドメインとの相互作用を評価するために、分子ドッキング研究を実施しました。 アウレウストポイソメラーゼIV酵素 .
- トリアゾールおよびピラゾールスキャフォールドは、その生物活性で知られています。 トリアゾールは、抗菌性、抗癌性、および抗高コレステロール血症作用と関連付けられています .
- ピラゾール含有化合物は、抗菌性、抗マラリア性、抗炎症性、および抗ウイルス効果を含む、多様な生物活性を示します .
抗菌活性
抗酸化特性
COVID-19に関する分子ドッキング研究
生物活性スキャフォールド
クマリン含有化合物
合成と特性評価
作用機序
Target of Action
Similar compounds have been shown to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that similar compounds can bind to various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
生化学分析
Biochemical Properties
2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances . Additionally, it has been observed to bind with certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are critical for cell proliferation, differentiation, and apoptosis . Furthermore, the compound can influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, the compound can activate or inhibit signal transduction pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation, oxidation, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature facilitates its passage across cell membranes, allowing it to reach various cellular compartments . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is critical for its activity and function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis .
特性
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-20-17(22)14-15(11-5-3-2-4-6-11)21(24-16(14)18(20)23)13-9-7-12(19)8-10-13/h2-10,14-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNDAQQYMBQVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)


![1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2545928.png)
![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)
![2-(4-fluorophenyl)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2545930.png)

![3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2545932.png)
![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2545937.png)



